

1,7-Diazidoheptane molecular weight and formula

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Compound of Interest

Compound Name: 1,7-Diazidoheptane

Cat. No.: B15424460

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In-Depth Technical Guide: 1,7-Diazidoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,7-diazidoheptane**, a bifunctional crosslinking agent with significant potential in chemical biology and drug development. The document details its molecular properties, a representative synthesis protocol, safety and handling procedures, and its application in bioconjugation via click chemistry.

Core Molecular Data

The fundamental molecular and chemical properties of **1,7-diazidoheptane** are summarized below.

Property	Value	Citation
Molecular Formula	C ₇ H ₁₄ N ₆	[1]
Molecular Weight	182.23 g/mol	[1]
IUPAC Name	1,7-diazidoheptane	[1]
CAS Number	98428-99-0	[1]
Canonical SMILES	C(CCCN=[N+]=[N-])CCCN=[N+]=[N-]	[1]

Synthesis of 1,7-Diazidoheptane

A common and effective method for the synthesis of **1,7-diazidoheptane** is the nucleophilic substitution of a corresponding 1,7-dihaloheptane, such as 1,7-dibromoheptane, with sodium azide. Below is a representative experimental protocol.

Experimental Protocol: Synthesis from 1,7-Dibromoheptane

Materials:

- 1,7-Dibromoheptane
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Deionized water
- Diethyl ether
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dibromoheptane (1 equivalent) in anhydrous dimethylformamide.
- Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water.

- Extract the aqueous phase three times with diethyl ether.
- Combine the organic extracts and wash them with deionized water, followed by a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to dryness to avoid potential decomposition of the azide.
- The resulting crude **1,7-diazidoheptane** can be used directly for many applications or purified further by column chromatography on silica gel if necessary.

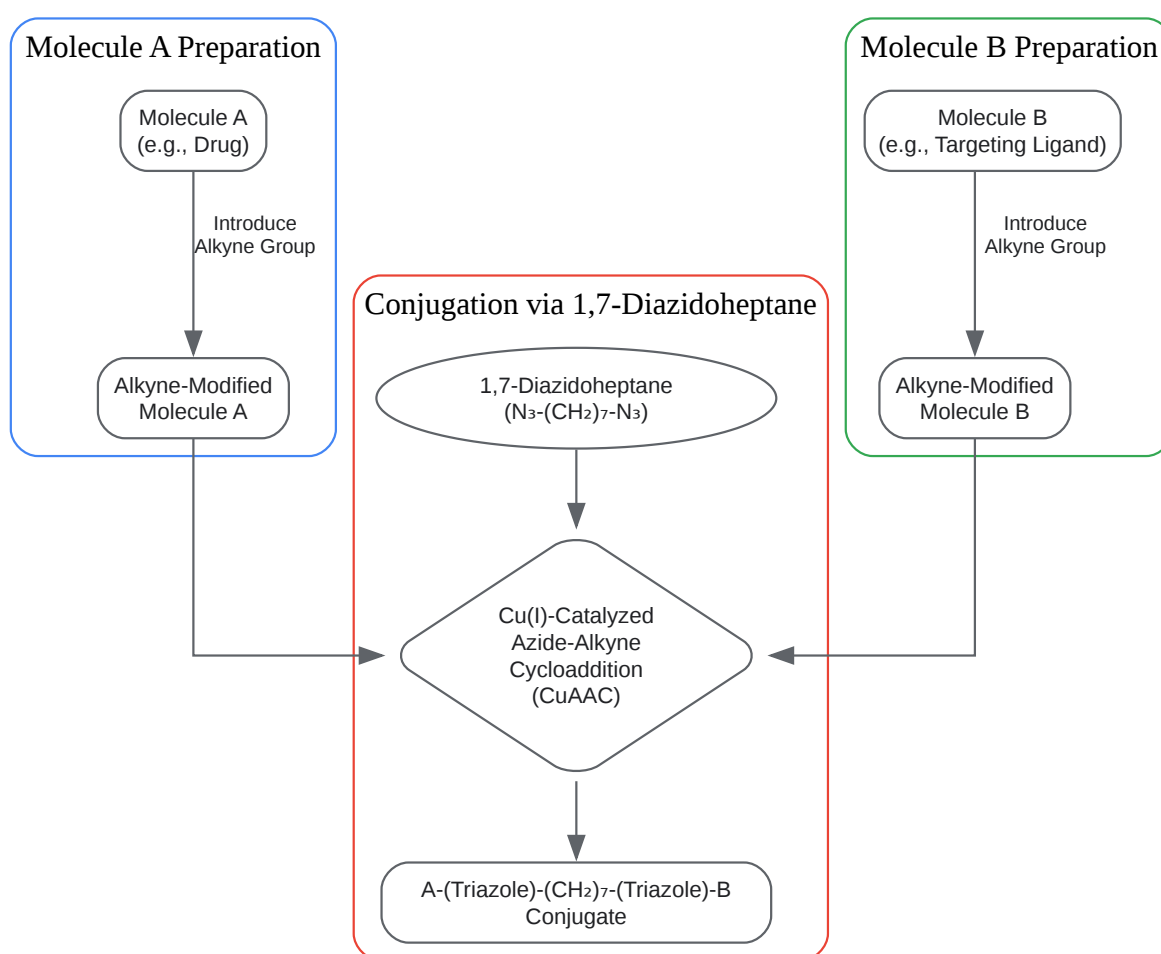
Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with care. The following are critical safety precautions:

- **Toxicity:** Azides are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
- **Explosion Hazard:** Low molecular weight organic azides can be explosive. Avoid subjecting them to shock, friction, or heat.
- **Incompatible Materials:** Do not expose azides to strong acids, as this can generate highly toxic and explosive hydrazoic acid. Avoid contact with heavy metals, which can form shock-sensitive metal azides.
- **Solvents:** Halogenated solvents like dichloromethane and chloroform should not be used in reactions with azides, as they can form dangerously explosive di- and tri-azidomethane.
- **Purification:** Avoid distillation of crude organic azides. Purification should be limited to extraction and, if necessary, column chromatography.
- **Waste Disposal:** Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.

Application in Bioconjugation: A Click Chemistry Workflow

1,7-Diazidoheptane is an excellent bifunctional linker for conjugating two different molecules, such as a drug and a targeting ligand, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."



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Caption: Workflow for bioconjugation using **1,7-diazidoheptane** as a linker.

This diagram illustrates a typical workflow where two molecules of interest are first functionalized with terminal alkyne groups. These alkyne-modified molecules are then reacted with the bifunctional **1,7-diazidoheptane** in the presence of a copper(I) catalyst. The two azide groups on the heptane linker react with the alkyne groups on each molecule, forming stable triazole rings and covalently linking the two molecules. This method is widely used in drug delivery systems to conjugate a therapeutic agent to a moiety that can target specific cells or tissues.

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References

- 1. 1,7-DIAMINOHEPTANE(646-19-5) 1H NMR [m.chemicalbook.com]
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